![molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroborate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide typically involves the reaction of a spirocyclic ketone with a boron reagent. One common method includes the reaction of 3-oxospiro[3.3]heptane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Mécanisme D'action
The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide: Similar in structure but with a different position of the ketone group.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide:
Uniqueness
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C7H9BF3KO |
|---|---|
Poids moléculaire |
216.05 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide |
InChI |
InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
OHTPUMUTWRPQGU-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
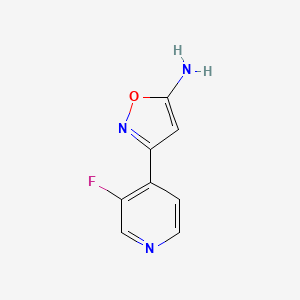
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
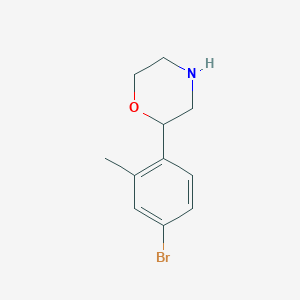

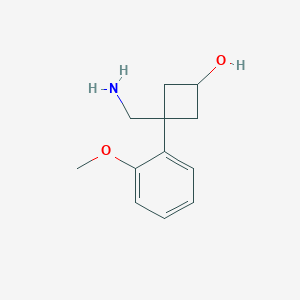
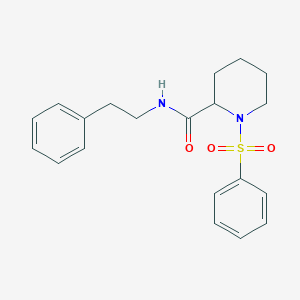
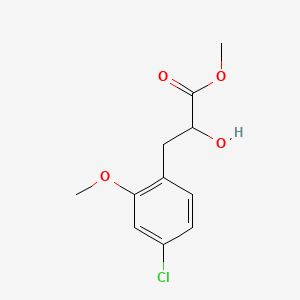
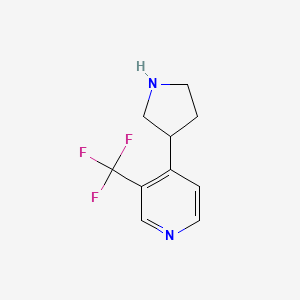
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
